molecular formula C7H6N2OS B12536205 Thiocyanic acid, 4-amino-2-hydroxyphenyl ester CAS No. 652990-13-1

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester

Cat. No.: B12536205
CAS No.: 652990-13-1
M. Wt: 166.20 g/mol
InChI Key: MOTGZFMTOGAYBK-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester is an organic compound with the molecular formula C7H6N2O2S. This compound is part of the thiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes a thiocyanate group (-SCN) attached to a phenyl ring substituted with amino (-NH2) and hydroxyl (-OH) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-amino-2-hydroxyphenyl ester typically involves the reaction of 4-amino-2-hydroxyphenol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

4-amino-2-hydroxyphenol+Thiocyanic acidThiocyanic acid, 4-amino-2-hydroxyphenyl ester\text{4-amino-2-hydroxyphenol} + \text{Thiocyanic acid} \rightarrow \text{this compound} 4-amino-2-hydroxyphenol+Thiocyanic acid→Thiocyanic acid, 4-amino-2-hydroxyphenyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl esters

Scientific Research Applications

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-amino-2-hydroxyphenyl ester involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, 4-amino-3,5-dimethylphenyl ester
  • Thiocyanic acid, 4-amino-3,5-dibromophenyl ester
  • Thiocyanic acid, 4-amino-2-chloro-5-hydroxyphenyl ester

Uniqueness

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

652990-13-1

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

(4-amino-2-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H6N2OS/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3,10H,9H2

InChI Key

MOTGZFMTOGAYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)SC#N

Origin of Product

United States

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